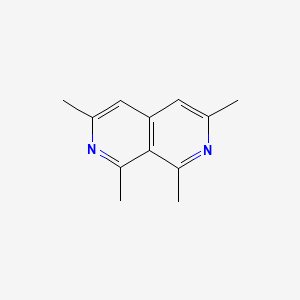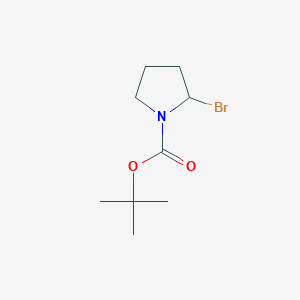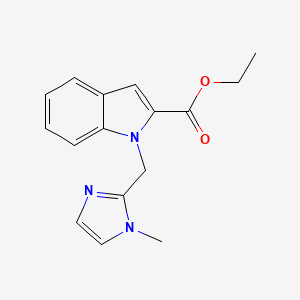![molecular formula C13H12BrNO2 B13934302 3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)
3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine is a chemical compound with the molecular formula C12H10BrNO2. It is used primarily in research and development within the fields of organic chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a bromine atom attached to a pyridine ring and a methoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine typically involves the bromination of 4-[(4-methoxyphenyl)methoxy]pyridine. This can be achieved through various methods, including the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine has several applications in scientific research:
Organic Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Investigated for its potential use in drug development.
Material Science: Utilized in the creation of novel materials with specific properties.
Biological Studies: Employed in the study of biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with other molecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-methoxypyridine
- 3-Bromo-4-methoxybenzaldehyde
- 3-Bromo-4-methoxyphenethylamine
Uniqueness
What sets 3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine apart from similar compounds is its unique combination of a bromine atom, a pyridine ring, and a methoxyphenyl group
Propiedades
Fórmula molecular |
C13H12BrNO2 |
|---|---|
Peso molecular |
294.14 g/mol |
Nombre IUPAC |
3-bromo-4-[(4-methoxyphenyl)methoxy]pyridine |
InChI |
InChI=1S/C13H12BrNO2/c1-16-11-4-2-10(3-5-11)9-17-13-6-7-15-8-12(13)14/h2-8H,9H2,1H3 |
Clave InChI |
WCOVFVWMYNBROS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC2=C(C=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


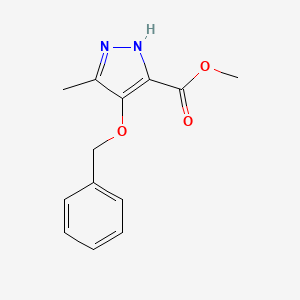
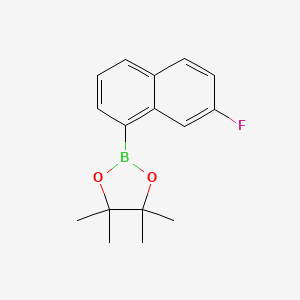
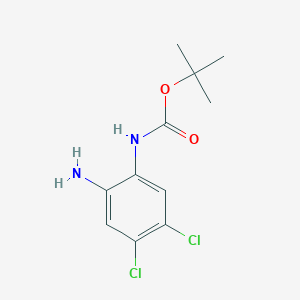
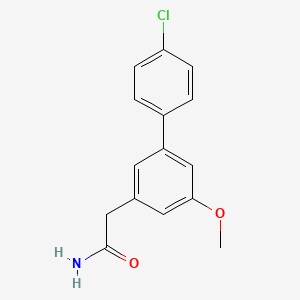
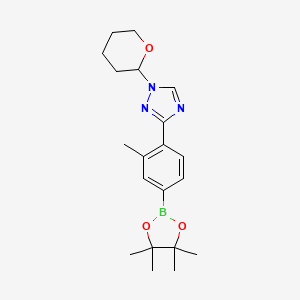

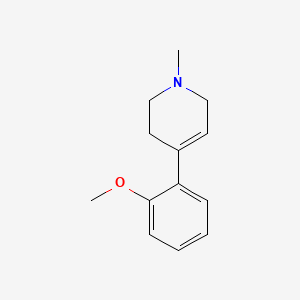

![N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B13934285.png)
